5-Methylchroman-2-one

Description

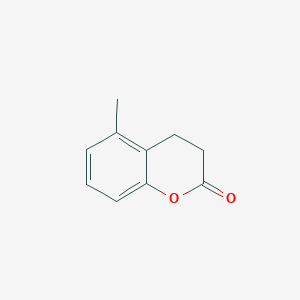

5-Methylchroman-2-one (CAS: Not explicitly provided; structurally identified as a chroman-2-one derivative with a methyl group at position 5) is a bicyclic organic compound belonging to the chromanone family. Its core structure consists of a benzopyran-2-one scaffold, with a methyl substituent at the 5-position. This compound and its analogs are frequently studied for their biological activities, including roles as flavoring agents and intermediates in pharmaceutical synthesis .

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

5-methyl-3,4-dihydrochromen-2-one |

InChI |

InChI=1S/C10H10O2/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-4H,5-6H2,1H3 |

InChI Key |

JXHZPCKATRKBSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCC(=O)OC2=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylchroman-2-one can be synthesized through various methods. One common approach is the Pechmann condensation reaction, which involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For instance, the reaction between resorcinol and ethyl acetoacetate in the presence of sulfuric acid can yield 5-methylchroman-2-one .

Industrial Production Methods: Industrial production of 5-methylchroman-2-one often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as trifluoroacetic acid or Lewis acids like AlCl3 and ZnCl2 are commonly used in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Methylchroman-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding chroman-2,3-diones.

Reduction: Reduction reactions can convert it into 5-methylchroman-2-ol.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions using AlCl3 as a catalyst.

Major Products:

Oxidation: Chroman-2,3-diones.

Reduction: 5-Methylchroman-2-ol.

Substitution: Various substituted chromanones depending on the electrophile used.

Scientific Research Applications

5-Methylchroman-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: It exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Industry: It is used in the synthesis of dyes, fragrances, and agrochemicals

Mechanism of Action

The mechanism of action of 5-methylchroman-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes like acetylcholinesterase and monoamine oxidase, leading to increased levels of neurotransmitters. Additionally, it can modulate oxidative stress pathways by scavenging free radicals and enhancing antioxidant defenses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The structural diversity of chromanone derivatives arises from variations in substituent positions (e.g., hydroxyl, methoxy, alkyl, or aryl groups). Key analogues include:

*Similarity indices (0–1 scale) derived from structural comparisons in and .

Physicochemical Properties

Comparative data on melting points and spectroscopic features highlight substituent effects:

The methyl group at position 5 in 5-methylchroman-2-one reduces polarity compared to hydroxylated analogues, influencing solubility and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.